Methyl 4-bromomethyl-3-cyanobenzoate

Übersicht

Beschreibung

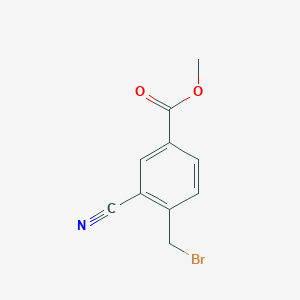

Methyl 4-bromomethyl-3-cyanobenzoate is a chemical compound with the molecular formula C10H8BrNO2. It is known for its unique chemical structure, which includes a bromomethyl group and a cyano group attached to a benzoate ester. This compound has gained attention in various fields of research due to its potential biological activity and applications in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4-bromomethyl-3-cyanobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-cyanobenzoate using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-bromomethyl-3-cyanobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Oxidation Reactions: The benzoate ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), and bases (sodium hydride, potassium carbonate).

Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas with a palladium catalyst), solvents (ether, ethanol).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Major Products:

Substitution: Derivatives with substituted nucleophiles.

Reduction: Amines.

Oxidation: Carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Methyl 4-bromomethyl-3-cyanobenzoate serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex molecules necessary for drug development.

Key Pharmaceutical Uses:

- Synthesis of Active Pharmaceutical Ingredients (APIs): This compound is integral in producing APIs used in medications for conditions such as cancer and inflammation. For instance, it has been employed in synthesizing peptidoleukotriene antagonists and anti-inflammatory drugs .

- Development of Anticancer Drugs: The compound has shown potential in the synthesis of agents targeting cancer cells, enhancing therapeutic efficacy .

Agrochemical Applications

In the agricultural sector, this compound is utilized in formulating agrochemicals, particularly pesticides and herbicides.

Key Agrochemical Uses:

- Pesticide Development: The compound contributes to creating effective pesticides that protect crops from pests while minimizing environmental impact .

- Herbicide Formulations: Its reactivity allows for the design of herbicides that target specific weeds without harming crops .

Material Science Applications

The compound is also significant in material science, where it is used to develop specialized polymers and materials.

Key Material Science Uses:

- Polymer Synthesis: this compound enhances the properties of polymers, improving thermal stability and chemical resistance .

- Specialty Chemicals Production: It serves as a building block for various specialty chemicals used across industries .

Analytical Chemistry Applications

In analytical chemistry, this compound is employed to improve detection methods for various substances.

Key Analytical Uses:

- Chemical Analysis: this compound is used in analytical techniques to enhance accuracy and reliability in quantifying different chemical compounds .

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound:

- Synthesis of Berberine Derivatives: Research demonstrated that this compound could be utilized to synthesize berberine derivatives with enhanced biological activity .

- Photochemical Reactions: A novel method using N-bromosuccinimide for bromination without toxic solvents has been developed, showcasing an environmentally friendly approach to synthesizing this compound .

Wirkmechanismus

The mechanism of action of methyl 4-bromomethyl-3-cyanobenzoate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The cyano group may also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-cyanobenzoate: This compound lacks the bromomethyl group but retains the cyano and benzoate ester functionalities.

Methyl 3-bromomethyl-4-cyanobenzoate: This isomer has the bromomethyl and cyano groups in different positions on the benzene ring, leading to variations in reactivity and applications.

Uniqueness: Methyl 4-bromomethyl-3-cyanobenzoate is unique due to the specific positioning of the bromomethyl and cyano groups, which confer distinct reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industrial applications .

Biologische Aktivität

Methyl 4-bromomethyl-3-cyanobenzoate is a compound of significant interest in the fields of medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : C10H8BrN O2

- Molecular Weight : 246.08 g/mol

- CAS Number : 219519-17-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromomethyl group acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can modify the function of these biomolecules, leading to various biological effects. Additionally, the cyano group may participate in hydrogen bonding and other non-covalent interactions, further influencing the compound's activity.

Biological Activities

-

Antimicrobial Properties

- Derivatives of this compound have shown potential antimicrobial activity against various pathogens. Research indicates that modifications to the compound can enhance its efficacy against bacteria and fungi.

- Anticancer Activity

- Enzyme Inhibition

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 μM, with an IC50 value determined at approximately 5 μM. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase-3 activity.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) below 50 μg/mL, indicating strong antimicrobial properties.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-cyanobenzoate | Lacks bromomethyl group | Moderate antimicrobial activity |

| Methyl 3-bromomethyl-4-cyanobenzoate | Different position of bromomethyl group | Enhanced anticancer properties |

| Methyl 3-bromo-4-(cyanomethyl)benzoate | Contains cyanomethyl group | Significant enzyme inhibition |

Research Findings

Recent research highlights the versatility of this compound in synthetic applications:

Eigenschaften

IUPAC Name |

methyl 4-(bromomethyl)-3-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(5-11)9(4-7)6-12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJHLRUIPXMXCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CBr)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.